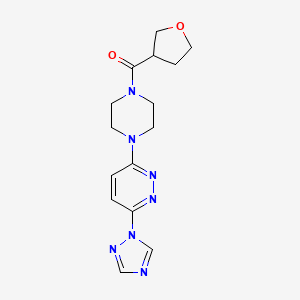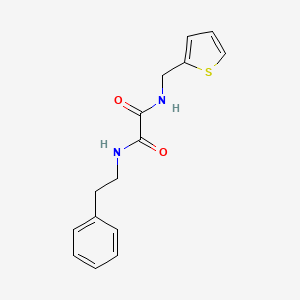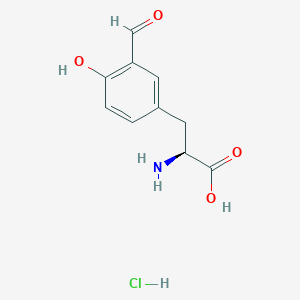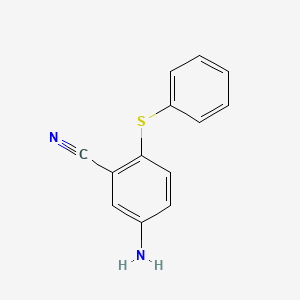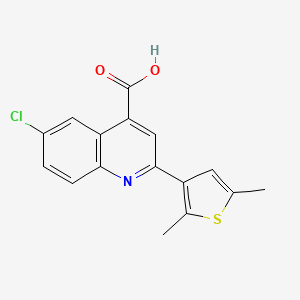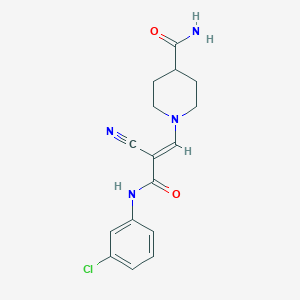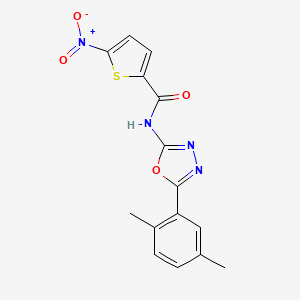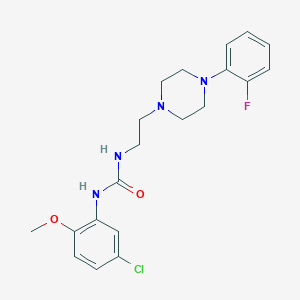
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as TAK-285 and is a tyrosine kinase inhibitor that has been shown to have anti-cancer properties. In
Scientific Research Applications
Pharmacological Applications
Studies have explored the pharmacological effects of compounds structurally related to the specified urea derivative, focusing on their interactions with various receptors. For instance, research has shown that certain piperazine and urea derivatives can act as selective agonists or antagonists to specific serotonin receptors, which play crucial roles in modulating physiological processes such as mood, anxiety, and erectile function (Millan et al., 1997). Additionally, these compounds have been investigated for their potential antifungal and antimicrobial activities, indicating a broad spectrum of possible therapeutic applications (Mishra et al., 2000).
Chemical Synthesis and Process Optimization
The development of robust synthetic processes for related compounds, such as dopamine uptake inhibitors, highlights the importance of these chemical entities in therapeutic research. A study focused on optimizing the synthesis of a dopamine uptake inhibitor to eliminate the need for chromatographic purifications and minimize environmental impact, showcasing the relevance of such compounds in drug development and the emphasis on sustainable chemistry practices (Ironside et al., 2002).
Neuroimaging and Diagnostics
Derivatives of the specified compound have also been explored in the context of neuroimaging, particularly in developing radiolabeled antagonists for studying neurotransmitter systems with positron emission tomography (PET). Such research aids in understanding the pathophysiology of neuropsychiatric disorders and developing targeted therapeutic interventions (García et al., 2014).
Antiviral and Antimicrobial Research
The exploration of urea and thiourea derivatives for their antiviral and antimicrobial activities demonstrates the potential of such compounds in addressing infectious diseases. Research in this area focuses on synthesizing new derivatives and evaluating their efficacy against various pathogens, providing insights into the development of novel therapeutic agents (Reddy et al., 2013).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClFN4O2/c1-28-19-7-6-15(21)14-17(19)24-20(27)23-8-9-25-10-12-26(13-11-25)18-5-3-2-4-16(18)22/h2-7,14H,8-13H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLCRLWOEAZGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)
![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)
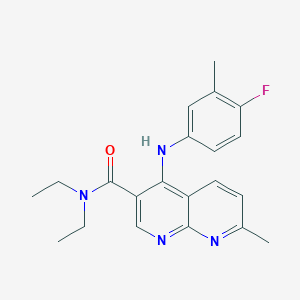
![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)
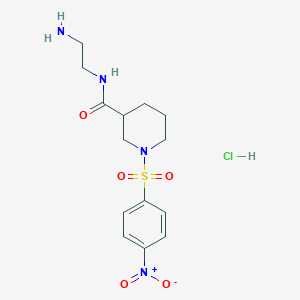
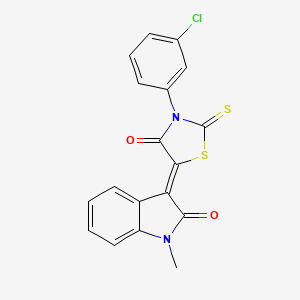
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)
